![molecular formula C16H18ClNO3 B2622461 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol CAS No. 1036618-22-0](/img/structure/B2622461.png)
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol (2-CAMP) is an organic compound that has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer’s, and Parkinson’s. In recent years, there has been an increase in research on 2-CAMP due to its potential to act as a novel therapeutic agent.
科学的研究の応用
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol has been studied for its potential to act as a therapeutic agent for various diseases. In particular, this compound has been studied for its potential to inhibit the growth of cancerous cells. In addition, this compound has been studied for its potential to act as an antioxidant, and to protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用機序
The exact mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes involved in the growth of cancerous cells. In addition, this compound has been shown to have antioxidant properties, which may help to protect against neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes involved in the growth of cancerous cells. In addition, this compound has been shown to have antioxidant properties, which may help to protect against neurodegenerative diseases.
実験室実験の利点と制限
The use of 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol in laboratory experiments has both advantages and limitations. One advantage of using this compound is that it is relatively easy to synthesize. Additionally, this compound has a wide range of potential applications, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. In particular, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to accurately interpret results. Additionally, this compound is not yet approved for clinical use, so it cannot be used in human trials.
将来の方向性
There are a number of potential future directions for research on 2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol. One potential direction is to further investigate the mechanism of action of this compound and its potential to inhibit the growth of cancerous cells. Additionally, further research could be done to explore the potential of this compound to protect against neurodegenerative diseases. Additionally, further research could be done to explore the potential of this compound to be used in clinical trials. Finally, research could be done to explore the potential of this compound to be used as an antioxidant.
合成法
2-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-6-ethoxyphenol is synthesized using a two-step reaction process. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with ethylenediamine in aqueous ethanol. This reaction produces 3-chloro-4-methoxyphenylacetamidine, which is then reacted with ethyl 6-ethoxyphenylacetate in the presence of sodium hydroxide. This second reaction produces this compound.
特性
IUPAC Name |
2-[(3-chloro-4-methoxyanilino)methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-12-7-8-14(20-2)13(17)9-12/h4-9,18-19H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSUJPXZWORQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


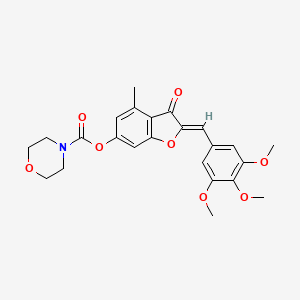
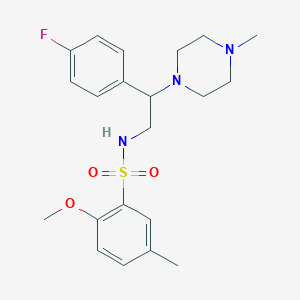
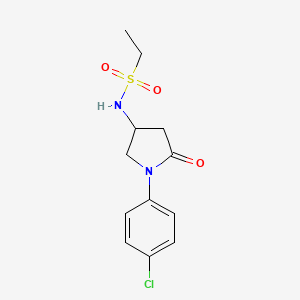
![2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2622389.png)
![Methyl 5-{[5-(methoxycarbonyl)furan-2-yl]methyl}furan-2-carboxylate](/img/structure/B2622390.png)


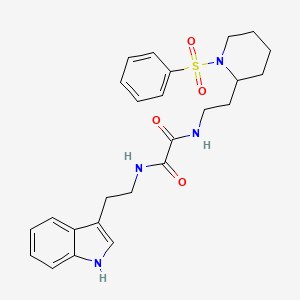
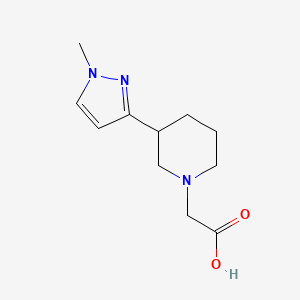
![4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2622395.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2622397.png)

